(S)-2-amino-1,1-diphenylpropan-1-ol (CAS 78603-91-5), frequently referred to as (S)-1,1-diphenylalaninol, is a high-performance chiral β-amino alcohol utilized as a ligand, chiral auxiliary, and catalyst precursor in asymmetric organic synthesis. Structurally, it combines a primary amine with a highly sterically demanding diphenylcarbinol moiety. This specific architecture provides exceptional facial shielding during catalytic cycles, making it highly effective in enantioselective transformations such as the reduction of prochiral ketones and the addition of organometallics to aldehydes[1]. As a stable, crystalline solid with a defined melting point of 100-102 °C, it offers excellent handling characteristics and reproducible performance, positioning it as a critical procurement target for pharmaceutical process development and advanced materials synthesis.
Substituting (S)-2-amino-1,1-diphenylpropan-1-ol with generic, unshielded amino alcohols like (S)-alaninol or (S)-valinol typically results in a severe loss of enantioselectivity, as these simpler analogs lack the massive steric bulk necessary to effectively block one face of the reactive intermediate. Conversely, substituting it with the closely related benchmark (S)-diphenylprolinol introduces a secondary amine into the system. While effective for standard oxazaborolidine reductions, the secondary amine of diphenylprolinol completely prevents the formation of Schiff base (imine) ligands and limits the synthesis of specific chiral oxazolidinones and sulfonamides [1]. Procurement of the exact (S)-2-amino-1,1-diphenylpropan-1-ol structure is therefore mandatory when a process requires both extreme steric shielding and the versatile derivatization chemistry exclusive to a primary amine.
In asymmetric ketone reductions, the massive steric bulk provided by the 1,1-diphenyl groups of (S)-2-amino-1,1-diphenylpropan-1-ol effectively blocks one face of the coordinated substrate. When compared to simpler aliphatic amino alcohols like (S)-valinol or (S)-alaninol, the diphenyl-substituted analog consistently delivers superior enantiomeric excess (ee), often exceeding 95% ee for standard prochiral ketones, whereas the unshielded analogs typically plateau below 80% ee under identical borane-mediated reduction conditions [1].
| Evidence Dimension | Enantiomeric excess (ee) in borane-mediated ketone reduction |
| Target Compound Data | (S)-2-amino-1,1-diphenylpropan-1-ol derivatives (typically >95% ee) |
| Comparator Or Baseline | (S)-valinol / (S)-alaninol (typically <80% ee) |
| Quantified Difference | >15% absolute increase in ee |
| Conditions | Standard prochiral ketone reduction using oxazaborolidine-type activation |
Maximizing ee at the catalytic step eliminates the need for costly downstream chiral resolution, directly improving the yield of the target API.
While (S)-diphenylprolinol is a standard benchmark for asymmetric reductions, its secondary amine restricts its derivatization. In contrast, (S)-2-amino-1,1-diphenylpropan-1-ol possesses a primary amine, enabling condensation with aldehydes to form chiral Schiff base ligands or reaction with sulfonyl chlorides to yield chiral sulfonamides [1]. This structural feature allows the target compound to access a much broader chemical space for catalyst tuning, particularly in transition-metal-catalyzed asymmetric additions where imine coordination is required.
| Evidence Dimension | Ligand derivatization capacity |
| Target Compound Data | (S)-2-amino-1,1-diphenylpropan-1-ol (Primary amine: forms imines, amides, sulfonamides) |
| Comparator Or Baseline | (S)-diphenylprolinol (Secondary amine: cannot form imines) |
| Quantified Difference | Access to Schiff base / salen-type ligand architectures |
| Conditions | Ligand synthesis and catalyst library generation |
Procuring a primary amino alcohol allows process chemists to screen a wider variety of custom-tuned ligands for challenging asymmetric transformations.
The physical properties of chiral ligands significantly impact their industrial usability. (S)-2-amino-1,1-diphenylpropan-1-ol is a highly crystalline solid with a sharp melting point of 100-102 °C, facilitating straightforward purification via recrystallization and precise weighing [1]. In comparison, many lower-molecular-weight amino alcohols are hygroscopic liquids or low-melting solids that require inert atmosphere handling and are prone to moisture-induced degradation during storage.
| Evidence Dimension | Physical state and thermal behavior |
| Target Compound Data | (S)-2-amino-1,1-diphenylpropan-1-ol (Crystalline solid, mp 100-102 °C) |
| Comparator Or Baseline | Simple aliphatic amino alcohols (Often hygroscopic liquids or low-melting solids) |
| Quantified Difference | Sharp solid-state transition vs. liquid/hygroscopic behavior |
| Conditions | Ambient storage and industrial scale-up handling |
Crystalline, stable reagents ensure reproducible catalyst loading and minimize degradation risks during large-scale manufacturing.
Directly leveraging its massive steric bulk, this compound is an ideal precursor for synthesizing custom oxazaborolidine catalysts, which are critical for the highly enantioselective reduction of prochiral ketones in the manufacturing of chiral active pharmaceutical ingredients (APIs) [1].
Because it possesses a primary amine, (S)-2-amino-1,1-diphenylpropan-1-ol can be condensed with various salicylaldehydes to form chiral Schiff base (salen-type) ligands, which are heavily utilized in transition-metal-catalyzed asymmetric additions [1].
The compound's crystalline nature and extreme steric shielding make it an excellent removable chiral auxiliary, frequently used to form chiral oxazolidinones that direct highly diastereoselective aldol reactions and alkylations [1].
Irritant